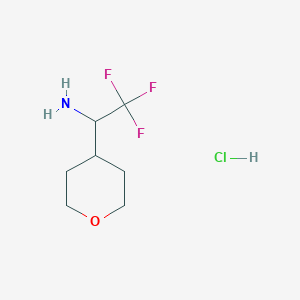

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride

Description

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS: 1447607-32-0) is a fluorinated amine derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position and a trifluoromethyl group adjacent to the amine functionality. Its molecular formula is C₆H₁₁ClF₃NO, with a molecular weight of 205.61 . The compound is commercially available as a building block for pharmaceutical and agrochemical research, with suppliers such as CymitQuimica offering quantities ranging from 50 mg to 500 mg . The oxane ring contributes to its stereochemical complexity and may enhance solubility compared to purely aromatic analogs, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and metabolic stability.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(oxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDMWPLGAFDSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089257-13-4 | |

| Record name | 2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanamine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroacetaldehyde with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride is being studied for its potential use as a pharmaceutical agent. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. The oxan ring structure contributes to molecular stability and may influence pharmacokinetics.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The trifluoromethyl group is hypothesized to interact favorably with neurotransmitter systems, potentially leading to new antidepressant therapies. Further studies are needed to confirm these effects in clinical settings.

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Example Reaction :

In a study published on synthetic methodologies, 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride was utilized to synthesize various amine derivatives through a straightforward nucleophilic substitution process. This method demonstrated high yields and selectivity, showcasing its utility in the production of fine chemicals.

Materials Science

Development of Functional Materials

Due to its unique chemical structure, 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride is being investigated for use in developing functional materials. Its properties may be harnessed for creating advanced polymers or coatings with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxan-4-yl moiety may also play a role in the compound’s overall biological activity by influencing its solubility and stability .

Comparison with Similar Compounds

Substituent Effects

- Oxane vs. Aromatic Rings : The oxane ring in the target compound provides a saturated oxygen-containing heterocycle, which may improve aqueous solubility compared to aromatic analogs like the 4-methoxyphenyl derivative or the trimethoxyphenyl variant .

- Trifluoromethyl Group : The -CF₃ group in all listed compounds enhances metabolic stability and lipophilicity. However, its electron-withdrawing nature is modulated by the adjacent substituent. For example, the trimethoxyphenyl group in introduces additional electron-donating methoxy groups, partially counterbalancing the -CF₃ effect.

Stereochemical Variations

Physicochemical Properties

- Melting Points: The trimethoxyphenyl derivative exhibits a notably high melting point (234–236°C), likely due to strong intermolecular interactions from its planar aromatic system . Data for the oxane and oxetane analogs are unavailable but predicted to be lower due to reduced crystallinity.

- logP : The trimethoxyphenyl compound has a logP of 1.167 , indicating moderate lipophilicity. The oxane analog’s logP is expected to be lower due to the polar oxygen atom in the ring.

Biological Activity

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS No. 2089257-13-4) is a fluorinated amine derivative that has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its trifluoromethyl group and a tetrahydropyran moiety, which may influence its interaction with biological systems.

The molecular formula of 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride is , with a molar mass of 219.63 g/mol. Its structure includes a trifluoromethyl group that enhances lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| CAS Number | 2089257-13-4 |

| Molecular Formula | C7H13ClF3NO |

| Molar Mass | 219.63 g/mol |

| Synonyms | 2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanamine hydrochloride |

Antidiabetic Potential

Compounds featuring oxane rings have been explored for their antidiabetic effects. In vitro studies suggest that such compounds may inhibit enzymes involved in carbohydrate metabolism, leading to reduced glucose absorption. This potential mechanism could be relevant for 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride as well.

Neuroprotective Effects

Fluorinated amines are being investigated for neuroprotective properties due to their ability to modulate neurotransmitter systems. Preliminary data suggest that compounds with similar functional groups may enhance cognitive function and reduce neurodegeneration in models of Alzheimer's disease.

Case Studies and Research Findings

- Cytotoxicity Studies : A study on related quinoxalinone derivatives showed significant cytotoxic activity against HeLa cells with IC50 values around 10 μM. Although direct data on 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride is lacking, the structural similarities suggest potential for similar activity .

- Enzyme Inhibition : Compounds with the oxane structure have been noted for their ability to inhibit α-glucosidase significantly. This suggests that 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride may also exhibit such properties .

- Molecular Docking Studies : Molecular docking studies on similar compounds indicate favorable binding interactions with key biological targets involved in cancer and metabolic pathways. This computational approach can help predict the biological activity of new derivatives like 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step routes, including alkylation, reduction, and salt formation. For example:

Intermediate Preparation : Start with oxan-4-yl precursors (e.g., oxane derivatives) and trifluoroacetyl groups. A common approach is reductive amination using sodium cyanoborohydride (NaBH3CN) under acidic conditions to form the amine backbone .

Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to yield the hydrochloride salt.

Purification : Use recrystallization (e.g., ethanol/diethyl ether) or column chromatography (silica gel, CH2Cl2/MeOH gradient) to achieve ≥95% purity .

- Key Considerations :

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Optimize pH during salt formation to prevent decomposition of the trifluoromethyl group.

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural confirmation:

Q. NMR Spectroscopy :

Q. X-ray Crystallography :

Q. Mass Spectrometry :

- ESI-MS in positive ion mode detects [M+H]+ (e.g., m/z 242.63 for C8H14ClF3NO) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C under inert gas (Ar/N2) to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with 1M NaOH before incineration by certified hazardous waste handlers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological profile?

- Methodological Answer :

Analog Synthesis : Modify the oxan-4-yl or trifluoromethyl groups (e.g., replace oxan-4-yl with tetrahydrofuran-3-yl or vary substituents on the amine) .

Q. Biological Assays :

Q. Data Analysis :

- Calculate EC50/IC50 values using nonlinear regression (GraphPad Prism). Compare bias factors (ΔΔlog(τ/KA)) to identify structural motifs driving signaling bias .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

- Methodological Answer :

Q. Pharmacokinetic Profiling :

Q. Metabolite Identification :

Q. Dose-Response Validation :

- Replicate in vivo studies with controlled dosing (e.g., osmotic minipumps) to rule out variable exposure levels .

Q. What computational strategies predict the compound’s interaction with target receptors?

- Methodological Answer :

Q. Molecular Docking :

Q. MD Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.